Acediasulfone
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Overview
Description
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for acediasulfone are not readily available in the literature.
- it’s important to note that this compound is essentially a prodrug, meaning it is metabolized in the body to release dapsone.
Chemical Reactions Analysis
- Acediasulfone likely undergoes similar reactions to dapsone due to its prodrug nature.
- Common reactions include oxidation , reduction , and substitution .
- Reagents and conditions used in these reactions would align with those applicable to dapsone.
- Major products formed would be dapsone itself and any metabolites.
Scientific Research Applications
- Acediasulfone’s applications span various fields:
Chemistry: As a prodrug, it aids in dapsone delivery.
Biology: It may be studied for its antimicrobial effects.
Medicine: Used in treating leprosy and dermatitis herpetiformis.
Industry: Its role in drug development and formulation could be explored.
Mechanism of Action
- Acediasulfone’s mechanism of action is closely tied to dapsone.
Molecular targets: It likely interacts with bacterial enzymes or pathways.
Pathways involved: Further research is needed to elucidate this fully.
Comparison with Similar Compounds
- While specific comparisons are scarce, acediasulfone’s uniqueness lies in its prodrug status.
- Similar compounds include dapsone itself and other antimicrobial agents.
Properties
CAS No. |
80-03-5 |
---|---|
Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-[4-(4-aminophenyl)sulfonylanilino]acetic acid |
InChI |
InChI=1S/C14H14N2O4S/c15-10-1-5-12(6-2-10)21(19,20)13-7-3-11(4-8-13)16-9-14(17)18/h1-8,16H,9,15H2,(H,17,18) |
InChI Key |
FKKUMFTYSTZUJG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)O |
Appearance |
Solid powder |
melting_point |
194.0 °C |
80-03-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ace (sulfone) acediasulfone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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